molecular formula C9H11ClFNS B1473376 3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride CAS No. 1462379-55-0

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride

Cat. No.: B1473376
CAS No.: 1462379-55-0
M. Wt: 219.71 g/mol
InChI Key: UHWPRPNKGPHVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)sulfanyl]azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNS and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPRPNKGPHVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate (139 mg, 0.49 mmol) synthesized in Reference Synthesis Example 64, 4 M hydrogen chloride/1,4-dioxane solution (1.0 mL) was added and the resultant solution was stirred at 0° C. for 30 minutes and at room temperature for 2 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure to obtain a crude product (119 mg) of the title compound.
Name
tert-butyl 3-[(4-fluorophenyl)thio]azetidine-1-carboxylate
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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